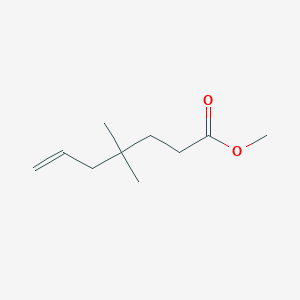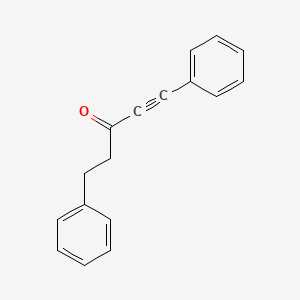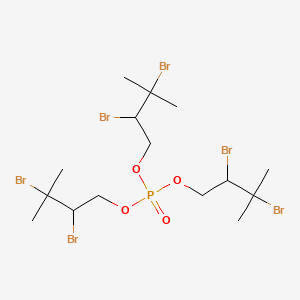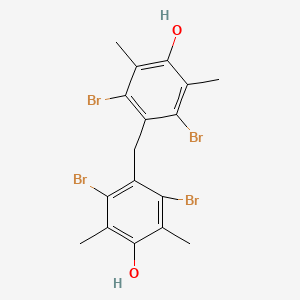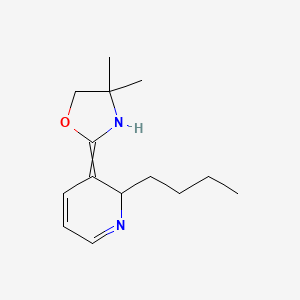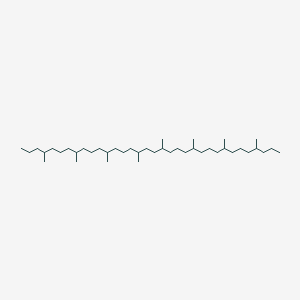
4,8,12,16,19,23,27,31-Octamethyltetratriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,12,16,19,23,27,31-Octamethyltetratriacontane is a long-chain hydrocarbon with the molecular formula C42H86. It is a member of the alkane family, characterized by its saturated carbon chain with no double or triple bonds. This compound is notable for its high molecular weight and extensive methyl branching, which imparts unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,16,19,23,27,31-Octamethyltetratriacontane typically involves the stepwise addition of methyl groups to a tetratriacontane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: Utilizing methylmagnesium bromide to introduce methyl groups.
Friedel-Crafts Alkylation: Employing methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the methylation reactions under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
4,8,12,16,19,23,27,31-Octamethyltetratriacontane primarily undergoes:
Oxidation: Can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Generally stable under reducing conditions due to its saturated nature.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or a radical initiator.
Major Products
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Halogenation: Production of chlorinated or brominated derivatives.
Aplicaciones Científicas De Investigación
4,8,12,16,19,23,27,31-Octamethyltetratriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkanes and their interactions.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based materials.
Mecanismo De Acción
The mechanism of action of 4,8,12,16,19,23,27,31-Octamethyltetratriacontane involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include lipid membranes and hydrophobic pockets within proteins.
Comparación Con Compuestos Similares
Similar Compounds
Tetratriacontane (C34H70): A straight-chain alkane with no methyl branching.
Hexatriacontane (C36H74): Another long-chain alkane with a slightly shorter chain length.
Dotriacontane (C32H66): A shorter chain alkane with similar properties.
Uniqueness
4,8,12,16,19,23,27,31-Octamethyltetratriacontane is unique due to its extensive methyl branching, which imparts distinct physical properties such as lower melting point and increased solubility in nonpolar solvents compared to its straight-chain counterparts.
Propiedades
Número CAS |
111730-93-9 |
|---|---|
Fórmula molecular |
C42H86 |
Peso molecular |
591.1 g/mol |
Nombre IUPAC |
4,8,12,16,19,23,27,31-octamethyltetratriacontane |
InChI |
InChI=1S/C42H86/c1-11-19-35(3)21-13-23-37(5)25-15-27-39(7)29-17-31-41(9)33-34-42(10)32-18-30-40(8)28-16-26-38(6)24-14-22-36(4)20-12-2/h35-42H,11-34H2,1-10H3 |
Clave InChI |
NWFTZALTRNHHGB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCC(C)CCCC(C)CCCC(C)CCCC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
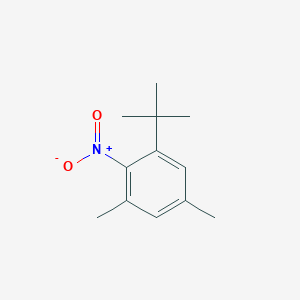
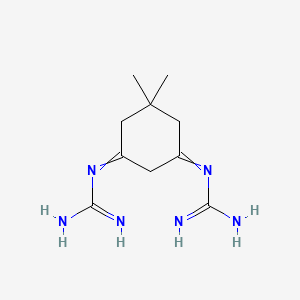
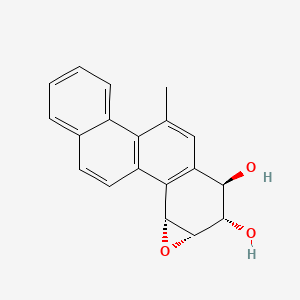
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)

